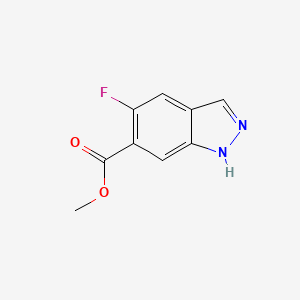

Methyl 5-fluoro-1H-indazole-6-carboxylate

Description

Contextualization of Indazole as a Privileged Heterocyclic Scaffold in Advanced Chemical Research

The indazole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net The versatile nature of the indazole core allows it to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor properties. nih.govresearchgate.net This wide range of biological efficacy has made the indazole nucleus a focal point for drug discovery and development efforts. researchgate.net The ability to readily functionalize the indazole ring at multiple positions further enhances its utility, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. researchgate.net At least 43 therapeutic agents based on the indazole scaffold are currently in clinical use or undergoing clinical trials, underscoring the scaffold's importance in contemporary medicine. nih.govresearchgate.net

Significance of Fluorine Substitution in Indazole Chemistry and its Research Implications

The incorporation of fluorine into organic molecules, a strategy widely employed in medicinal chemistry, imparts unique and often beneficial properties to the parent compound. nih.govvictoria.ac.nzacs.org When applied to the indazole scaffold, fluorine substitution can significantly influence the molecule's physicochemical and biological characteristics. mdpi.comeurekaselect.com

Fluorine's high electronegativity and small size can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins. nih.govvictoria.ac.nzacs.org One of the most critical roles of fluorine in drug design is its ability to improve metabolic stability. nih.govmdpi.comeurekaselect.com By blocking sites susceptible to metabolic oxidation, fluorine atoms can increase a drug's half-life and bioavailability. mdpi.comeurekaselect.com For instance, the introduction of a fluorine atom at the C6 position of an indazole derivative was shown to dramatically enhance its oral bioavailability. nih.gov

Furthermore, fluorinated indazoles have been investigated for their potential in various therapeutic areas. For example, 5-fluoroindazole derivatives have been synthesized and evaluated for their anti-HIV and anti-inflammatory activities. nih.gov The strategic placement of fluorine can also tune the electronic properties of the molecule, which is advantageous in the development of materials for applications such as dye-sensitized solar cells. ossila.com

Research Trajectory of Methyl 5-fluoro-1H-indazole-6-carboxylate: A Review of Academic Contributions and Emerging Areas

While specific, in-depth research articles focusing solely on this compound are not extensively detailed in the public domain, its importance can be inferred from its role as a key intermediate in the synthesis of more complex molecules. Patent literature frequently cites this compound as a starting material or building block for the creation of novel therapeutic agents.

For example, indazole derivatives are explored as inhibitors of various kinases, which are crucial targets in cancer therapy. The synthesis of such inhibitors often involves the use of functionalized indazoles like this compound. The methyl ester group at the 6-position provides a convenient handle for further chemical transformations, such as amide bond formation, allowing for the attachment of other molecular fragments to explore structure-activity relationships.

Emerging research appears to focus on leveraging the unique substitution pattern of this compound to design highly specific and potent inhibitors of various biological targets. The combination of the 5-fluoro and 6-carboxylate groups offers a distinct electronic and steric profile that can be exploited for targeted drug design. Future academic contributions will likely involve the detailed synthesis and biological evaluation of novel compounds derived from this versatile scaffold, further elucidating its potential in medicinal chemistry.

Compound and Chemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not available in search results | C9H7FN2O2 | 194.16 |

| Methyl 1H-indazole-6-carboxylate | 755752-90-8 nih.gov | C9H8N2O2 nih.gov | 176.17 nih.gov |

| Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | 1037841-25-0 sigmaaldrich.com | C9H6BrFN2O2 sigmaaldrich.com | 273.06 sigmaaldrich.com |

| 4-Fluoro-1H-indazole | 341-23-1 ossila.com | C7H5FN2 ossila.com | 136.13 ossila.com |

| Methyl 7-fluoro-1H-indazole-4-carboxylate | Not available in search results google.com | Not available in search results google.com | Not available in search results google.com |

| Methyl 6-fluoro-1H-indazole-3-carboxylate | 885279-26-5 bldpharm.com | Not available in search results bldpharm.com | Not available in search results bldpharm.com |

| Methyl 1H-indazole-5-carboxylate | 473416-12-5 sigmaaldrich.com | C9H8N2O2 sigmaaldrich.com | 176.17 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQQKWNYMVOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Fluoro 1h Indazole 6 Carboxylate and Analogous Indazole Systems

Established Synthetic Pathways to Methyl 5-fluoro-1H-indazole-6-carboxylate

The synthesis of this compound typically relies on established methods that construct the indazole ring from appropriately substituted benzene (B151609) precursors.

A classical and effective strategy for constructing the indazole nucleus involves the intramolecular cyclization of a diazonium salt derived from a suitably substituted aniline (B41778). For the synthesis of fluorinated indazoles, a common starting material is a substituted 2-methylaniline derivative. google.com The general sequence involves diazotization of the amino group, followed by an intramolecular cyclization reaction.

The process for a related compound, 5-bromo-4-fluoro-1H-indazole, starts with 3-fluoro-2-methylaniline, which undergoes bromination and then a cyclization reaction to form the indazole ring. google.com A plausible pathway for this compound would similarly start from a 2-methylaniline precursor, such as methyl 2-amino-4-fluoro-5-methylbenzoate. This precursor would undergo diazotization, typically using a nitrite (B80452) source like isoamyl nitrite or sodium nitrite in an acidic medium. The resulting diazonium salt intermediate then cyclizes to form the indazole ring. acs.orgreddit.com This diazotization-induced cyclization is a powerful method for forming the N-N bond of the pyrazole (B372694) portion of the indazole system. nih.govresearchgate.net

A recently reported metal-free approach involves the reaction of 2-(indolin-3-ylidenemethyl)aniline derivatives with tert-butyl nitrite (TBN). acs.org This strategy proceeds through a diazonium salt intermediate which then undergoes a cascade of isomerization and intramolecular C–N bond formation via a 5-endo-dig cyclization to yield indazole hybrids. acs.org

Optimizing the synthesis of indazole derivatives is crucial for industrial-scale production and for maximizing the efficiency of laboratory-scale preparations. For a related fluorinated indazole pharmaceutical intermediate, 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid, the synthesis was achieved through a multi-step sequence where reaction conditions were carefully controlled. researchgate.net

General optimization findings for indazole synthesis show that catalyst-based approaches, including the use of acid-base and transition-metal catalysts, are highly effective in improving both the efficiency and selectivity of the reactions. researchgate.net The development of flow chemistry represents another avenue for optimization, offering advantages in safety, reproducibility, and scalability for synthesizing a range of indazoles. acs.org

General Approaches to Indazole Ring System Construction Relevant to this compound Derivatives

Beyond the specific synthesis of the title compound, a variety of general methods are available for constructing the indazole ring system, many of which are applicable to the synthesis of its derivatives.

The 1,3-dipolar cycloaddition is a powerful, convergent reaction for forming five-membered rings, including the pyrazole ring of indazoles. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. slideshare.net In the context of indazole synthesis, a common strategy is the reaction of an in situ generated aryne (the dipolarophile) with a diazo compound or a nitrile imine (the 1,3-dipole). organic-chemistry.orgacs.org

The [3+2] cycloaddition between diazo compounds and arynes, generated from precursors like o-(trimethylsilyl)aryl triflates, provides a direct and efficient route to a wide variety of substituted indazoles under mild conditions. organic-chemistry.org Similarly, nitrile imines, generated in situ, react with benzyne (B1209423) to afford N(1)-C(3) disubstituted indazoles rapidly and in good yields. acs.org The reaction conditions, such as the method of aryne generation, can be tuned to optimize the outcome and minimize side reactions. acs.org

| 1,3-Dipole Precursor | Dipolarophile Precursor | Product | Reference |

| N-tosylhydrazones (generates diazo compounds) | Arynes | 3-substituted indazoles | organic-chemistry.org |

| α-diazomethylphosphonates | Arynes | 3-alkyl/aryl-1H-indazoles | organic-chemistry.org |

| Hydrazonoyl chlorides (generates nitrile imines) | o-(trimethylsilyl)phenyl triflate (generates benzyne) | N(1)-C(3) disubstituted indazoles | acs.org |

There is a growing interest in developing metal-free and organocatalytic methods for indazole synthesis to enhance sustainability and reduce costs. A notable metal-free strategy involves a donor/acceptor diazo activation using diazonium salts, which proceeds through a diazenium (B1233697) intermediate that cyclizes to give indazoles in excellent yields. nih.govresearchgate.net This approach avoids the need for any external catalysts or reagents. nih.gov

Another metal-free, one-pot reaction utilizes easily available 2-aminophenones and hydroxylamine (B1172632) derivatives to produce indazoles in very good yields under mild, air- and moisture-insensitive conditions. organic-chemistry.org Intramolecular cyclization of picrylhydrazone to form an indazole derivative is another example of an efficient, metal-free synthetic strategy. rsc.org These methods offer operational simplicity and often exhibit broad functional group tolerance, making them attractive for generating diverse indazole libraries. organic-chemistry.org

Oxidative cyclization represents a key strategy for forming the crucial N-N bond in the indazole ring system. organic-chemistry.orgnih.gov These methods typically start from precursors where the N-N bond is not pre-formed. A recently developed method reports the synthesis of indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. organic-chemistry.orgnih.govresearchgate.net This protocol uses an oxidizing system, such as ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, to facilitate the cyclization. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, which is then followed by a nucleophilic addition and cyclization cascade. organic-chemistry.org

This approach is versatile, allowing for the synthesis of all three tautomeric forms of indazoles (1H, 2H, and 3H) and tolerates a range of substituents. organic-chemistry.org Other oxidative methods include the copper-mediated N-N bond formation from ketimines prepared from o-aminobenzonitriles. nih.gov Transition-metal-catalyzed C-H activation followed by an annulation sequence is another powerful oxidative strategy for constructing functionalized indazoles. nih.gov For example, Rh(III)-catalyzed C-H activation of azobenzenes and subsequent [4+1] annulation with various partners can efficiently produce indazole derivatives. nih.gov

| Precursor | Oxidant/Catalyst System | Key Transformation | Reference(s) |

| 2-Aminomethyl-phenylamines | (NH4)2MoO4 / H2O2 | Oxidation of aniline to nitroso, then cyclization | organic-chemistry.orgnih.govresearchgate.net |

| Ketimines (from o-aminobenzonitriles) | Cu(OAc)2 / O2 | Copper-mediated N-N bond formation | nih.gov |

| Azobenzenes | Rh(III) catalyst / Cu(OAc)2 | C-H activation and [4+1] annulation | nih.gov |

| Triazene-alkyne substrates | Cu(II) salt | Oxidative cyclization | rsc.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium- and Copper-Catalyzed Processes)

Transition metal catalysis has emerged as a powerful tool for the construction of the indazole nucleus, offering high efficiency and functional group tolerance. Palladium and copper catalysts are at the forefront of these methodologies, enabling a variety of bond-forming reactions to assemble the heterocyclic ring.

Palladium-Catalyzed Syntheses:

Palladium-catalyzed reactions, particularly cross-coupling and C-H activation/amination strategies, are widely employed for the synthesis of functionalized indazoles. nih.govnih.gov The Suzuki-Miyaura cross-coupling, for instance, is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst. nih.gov This can be applied to pre-functionalized indazoles or to construct the ring itself.

Another significant palladium-catalyzed approach involves the intramolecular amination of hydrazones. For example, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand to yield 1-aryl-1H-indazoles. thieme-connect.de A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization. organic-chemistry.org

Furthermore, palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes provides a route to substituted 1H-indazoles. nih.gov This method allows for the construction of the benzene ring portion of the indazole system.

Table 1: Examples of Palladium-Catalyzed Indazole Synthesis

| Starting Materials | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde, Arylhydrazine | Pd(OAc)₂, dppp | t-BuONa, Toluene | 1-Aryl-1H-indazole | Good | thieme-connect.de |

| 2-Bromobenzonitrile, Benzophenone hydrazone | Pd catalyst | Acid | 3-Aminoindazole derivative | - | organic-chemistry.org |

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions offer a cost-effective and efficient alternative for indazole synthesis. These methods often involve C-N and N-N bond formations. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, to produce 2H-indazoles. organic-chemistry.org This approach is lauded for its broad substrate scope and high tolerance for various functional groups. organic-chemistry.org

Copper catalysts also facilitate the aerobic C(sp²)–H functionalization for C–N bond formation, leading to the synthesis of indazoles under mild conditions. acs.org For instance, the cyclization of ketimines, prepared from o-aminobenzonitriles and organometallic reagents, can be achieved using Cu(OAc)₂ with oxygen as the oxidant to form 1H-indazoles in good to excellent yields. nih.gov Additionally, copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes has been developed for the synthesis of 3-alkenyl-2H-indazoles. researchgate.net

Table 2: Examples of Copper-Catalyzed Indazole Synthesis

| Starting Materials | Catalyst | Reagents/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde, Primary amine, Sodium azide | Cu₂O-NP | PEG 300 | 2H-Indazole derivative | High | organic-chemistry.org |

| o-Aminobenzonitrile, Organometallic reagent | Cu(OAc)₂ | O₂ | 1H-Indazole derivative | Good to Excellent | nih.gov |

Electrochemical Synthesis and Derivatization Routes

Electrochemical methods represent a green and sustainable approach to the synthesis of indazoles, often proceeding without the need for external chemical oxidants or catalysts. These reactions are typically initiated by the electrochemical oxidation or reduction of a suitable precursor.

One such method involves the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes to afford 2H-indazole derivatives in good yields. organic-chemistry.org This direct electrochemical benzylic C-H functionalization proceeds without any catalyst. organic-chemistry.org Another approach is the electrochemical reduction of appropriately substituted aryl-nitrones, which has been developed for the synthesis of 2-N-aryl-3-methoxycarbonylindazoles. scispace.com The resulting indazoles can be further reduced electrochemically to the corresponding indazolines. scispace.com

The electrochemical N1-acylation of indazoles is also possible, where indazoles are reduced to indazole anions, which then react with acid anhydrides. organic-chemistry.org This highlights the utility of electrochemistry in the derivatization of the indazole core.

Table 3: Overview of Electrochemical Indazole Synthesis

| Precursor | Method | Key Features | Product | Reference |

|---|---|---|---|---|

| ortho-Alkyl-substituted azobenzene | Oxidation-induced cyclization | Catalyst- and oxidant-free | 2H-Indazole derivative | organic-chemistry.org |

| Aryl-nitrone | Reduction | Selective synthesis | 2-N-Aryl-3-methoxycarbonylindazole | scispace.com |

Base-Mediated Condensation and Rearrangement Reactions

Base-mediated reactions provide a classic and effective route to the indazole ring system, often involving the condensation of a carbonyl compound with a hydrazine (B178648) derivative, followed by cyclization.

A practical synthesis of indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine. acs.org The use of O-methyloxime derivatives of the aldehydes can prevent competitive side reactions like the Wolf-Kishner reduction. acs.org The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the preparation of arylhydrazones from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes, followed by a base-induced deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

Base-catalyzed tandem reactions have also been developed. For instance, N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides can be quantitatively converted to 2H-indazole 1-oxides under mild, base-catalyzed conditions. acs.org These can then be deoxygenated to the corresponding 2H-indazoles. acs.org Furthermore, the use of specific bases can direct the regioselectivity of the reaction. For example, in the synthesis of N-aryl-1H-indazoles and benzimidazoles from common arylamino oximes, the choice of base (e.g., triethylamine (B128534) vs. 2-aminopyridine) can favor the formation of one heterocycle over the other. organic-chemistry.org

Table 4: Examples of Base-Mediated Indazole Synthesis

| Starting Materials | Base | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| o-Fluorobenzaldehyde, Hydrazine | - | Condensation/Cyclization | Indazole | acs.org |

| 2'-Fluoro-5'-nitroacetophenone, Arylhydrazine | K₂CO₃ | SNAr ring closure | 1-Aryl-5-nitro-1H-indazole | nih.gov |

| N-Alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamide | - | Tandem C-C and N-N bond formation | 2H-Indazole 1-oxide | acs.org |

Advanced Derivatization and Functionalization Strategies of the Indazole Core

Regioselective Functionalization of Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can both be functionalized. However, controlling the regioselectivity of these reactions to obtain either the 1H- or 2H-indazole derivative is a significant synthetic challenge. The outcome of N-functionalization is influenced by a combination of steric and electronic factors of the indazole core, as well as the reaction conditions employed. nih.govd-nb.info

Alkylation and acylation are common methods for introducing functional groups at the nitrogen atoms of the indazole ring. d-nb.infobeilstein-journals.org The choice of reagents and reaction conditions plays a crucial role in determining which nitrogen atom is modified.

Alkylation: The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov However, specific conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for achieving N1-selective alkylation for a variety of substituted indazoles. nih.govd-nb.info Conversely, Mitsunobu conditions have been observed to favor the formation of the N2-alkylated product. beilstein-journals.org

Acylation: Regioselective N-acylation tends to yield the N1-substituted isomer. This is often due to the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. nih.gov

The control of isomerism between 1H- and 2H-indazole derivatives is a key aspect of synthesizing specific indazole-based compounds. nih.govresearchgate.net The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info

Several factors influence the regiochemical outcome of N-functionalization:

Substituent Effects: The nature and position of substituents on the indazole ring can have a significant impact on the N1/N2 selectivity. For example, indazoles with a C7-CO2Me substituent have shown excellent N2 regioselectivity in alkylation reactions. nih.govd-nb.inforesearchgate.net In contrast, certain C3 substituents promote high N1 regioselectivity. nih.govd-nb.info

Reaction Conditions: The choice of base, solvent, and alkylating agent can be manipulated to control the isomeric ratio. nih.gov For example, solvent-dependent regioselectivity has been observed in the N-alkylation of related bicyclic azoles. nih.gov Quantum mechanical analysis suggests that for N2-alkylation, the transition state energy is lower, favoring this pathway, even though the 1-H tautomer is more stable. wuxibiology.com This difference in transition state energies can lead to high N2 selectivity under certain conditions. wuxibiology.com

Table 1: Factors Influencing N-Functionalization Regioselectivity

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Substituents | Electron-withdrawing or sterically bulky groups can direct functionalization to a specific nitrogen. | A C7-CO2Me group favors N2-alkylation. nih.govd-nb.inforesearchgate.net |

| Base | The choice of base can alter the nucleophilicity of the nitrogen atoms. | Sodium hydride in THF often leads to N1-alkylation. nih.govd-nb.info |

| Solvent | The polarity and coordinating ability of the solvent can influence ion pairing and transition states. | Solvent-dependent regioselectivity has been noted in similar heterocyclic systems. nih.gov |

| Alkylating/Acylating Agent | The nature of the electrophile can affect the reaction pathway. | Mitsunobu conditions can favor N2-alkylation. beilstein-journals.org |

Chemical Modifications at the Carboxylate Moiety of Methyl 5-fluoro-1H-indazole-6-carboxylate

The methyl carboxylate group at the C6 position of this compound is a versatile handle for further chemical modifications. Standard transformations of carboxylic esters can be applied to introduce a variety of functional groups, thereby expanding the chemical diversity of the indazole scaffold.

Common modifications include:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then serve as a precursor for other functional groups.

Amidation: The ester can be converted to an amide by reaction with an amine. lookchemmall.comresearchgate.net This reaction is often facilitated by coupling agents or by converting the ester to a more reactive acyl chloride. rsc.org The direct amidation of carboxylic acids is a widely used transformation in medicinal chemistry. mdpi.com

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

Table 2: Potential Modifications of the Carboxylate Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid |

| Amidation | Amine (R-NH2), Coupling Agent | Amide (e.g., -CONH-R) |

| Reduction | LiAlH4 | Primary Alcohol (-CH2OH) |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Tertiary Alcohol (-C(OH)R2) |

Substituent Introduction and Diversification at the Aromatic Ring (C4-C7 Positions)

The benzene (B151609) portion of the indazole ring offers opportunities for the introduction of additional substituents, which can significantly influence the molecule's biological activity and physical properties.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl groups onto the indazole ring. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate under the catalysis of a palladium complex. yonedalabs.com

For this compound, a common strategy would be to first introduce a halogen, such as bromine or iodine, at a specific position on the aromatic ring (e.g., C4 or C7). This halogenated indazole can then undergo a Suzuki-Miyaura reaction with an appropriate aryl or heteroaryl boronic acid to generate the desired biaryl structure. nih.gov The synthesis of fluorinated biphenyl (B1667301) derivatives is an area of interest where this methodology is applied. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.gov

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents. wikipedia.org

In the context of this compound, a suitable directing group on the indazole ring would be necessary to apply this strategy. For instance, the N1-H of the indazole itself or another functional group introduced onto the ring could potentially serve as a DMG. The choice of the organolithium base is critical and can influence the outcome of the reaction. rsc.org This approach offers a high degree of regiocontrol, allowing for the introduction of substituents specifically at the position ortho to the directing group. baranlab.org

Functionalization at the Pyrazole (B372694) Moiety (C3 Position)

The C3 position of the indazole core is a site of significant interest for chemical modification, as substitutions at this position are crucial for modulating the biological activity of many indazole-based pharmaceutical compounds. acs.orgmdpi.com However, direct functionalization at the C3 carbon presents a challenge due to the electronic properties of the heterocyclic ring. researchgate.netmit.edu The pyrazole moiety of indazole is less nucleophilic at the C3 position compared to the N1 or N2 positions, often necessitating specific activation strategies to achieve substitution. acs.orgmit.edu

Direct C-H Activation and Functionalization Approaches

Direct C-H activation is a powerful and atom-economical strategy for modifying the indazole scaffold, avoiding the need for pre-functionalization steps like halogenation. nih.gov Various transition-metal-catalyzed methods have been developed to directly target the C3–H bond of the indazole ring system, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Recent research has focused on palladium (Pd), rhodium (Rh), and copper (Cu) catalysis to overcome the inherent low reactivity of the C3 position. nih.govacs.org For instance, palladium-catalyzed C-H functionalization of 2H-indazoles has been achieved using an isocyanide insertion strategy, which allows for the synthesis of diverse and complex heterocyclic systems. acs.org This method involves the construction of multiple new bonds in a single operation under environmentally benign conditions. acs.org

Another innovative approach involves reversing the typical reactivity of the indazole ring (umpolung strategy). mit.edu By converting the indazole into an electrophilic species, such as an N-(benzoyloxy)indazole, direct and highly selective C3-alkylation can be achieved. acs.orgmit.edu A notable example is the copper-hydride (CuH) catalyzed C3-allylation, which efficiently prepares C3-allyl-1H-indazoles, including those with challenging quaternary stereocenters, in high yields and with excellent enantioselectivity. acs.orgmit.edu

Visible-light-promoted and electrochemical methods are also emerging as mild and green alternatives for C3–H functionalization. sioc-journal.cn These strategies can facilitate reactions such as phosphonylation, trifluoromethylation, and arylation on the 2-aryl-2H-indazole core. sioc-journal.cn

The table below summarizes key direct C-H functionalization strategies applicable to the indazole core.

| Reaction Type | Catalyst/System | Reactant | Key Features | Reference(s) |

| Isocyanide Insertion | Palladium (II) | Isocyanide | Forms multiple bonds in one pot; creates diverse scaffolds. | acs.org |

| Allylation | Copper-Hydride (CuH) | Allenes | Employs umpolung strategy; creates C3-quaternary centers. | acs.orgmit.edu |

| Arylation | Palladium/Phenanthroline | (Hetero)aryl Halides | Direct arylation of N-substituted indazoles. | chim.it |

| Alkenylation | Palladium-catalyzed | Acrylates | Mechanochemical and oxidative approaches available. | chim.it |

| Trifluoromethylation | Visible Light/Photoredox | Sodium Trifluoromethanesulfinate | Metal-free radical trifluoromethylation. | sioc-journal.cnchim.it |

Introduction of Diverse Chemical Moieties via C3-Substitution

Beyond direct C-H activation, the introduction of diverse functional groups at the C3 position often proceeds through a pre-functionalized indazole intermediate, most commonly a 3-haloindazole. chim.it Halogenation, particularly iodination and bromination, at the C3 position serves as a critical step, rendering the indazole susceptible to a wide array of cross-coupling reactions. mdpi.comchim.it

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the C3-arylation of indazoles. mdpi.comresearchgate.net This reaction typically involves coupling a 3-iodo-1H-indazole (often with N1 protection, such as a tert-butoxycarbonyl (Boc) group) with various organoboronic acids in the presence of a palladium catalyst. mdpi.com This strategy allows for the introduction of a broad range of aryl and heteroaryl moieties, which are pivotal for tuning the pharmacological properties of the molecule. mdpi.comresearchgate.net

Other important functionalizations at the C3 position include:

Alkylation: Can be achieved through radical alkylation using radical sources like dihydropyridine (B1217469) derivatives in the presence of a Ag(I)/Na2S2O8 system. chim.it

Amination: Direct amination at the C3 position has been reported, providing access to 3-aminoindazole derivatives, which are important pharmacophores. chim.itnih.gov

Nitration: Radical C3-nitration of 2H-indazoles can be accomplished using reagents like iron(III) nitrate (B79036) with TEMPO. chim.it

Acylation: Direct C3-acylation of 3H-indazoles has been developed, providing a route to indazolyl ketones. researchgate.net

These substitution reactions significantly expand the chemical diversity of indazole derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.gov The choice of method depends on the desired substituent and the specific indazole substrate.

The following table outlines common C3-substitution methods starting from pre-functionalized indazoles.

| Substitution Type | Pre-functionalization | Reaction | Reagents/Catalyst | Moiety Introduced | Reference(s) |

| (Hetero)arylation | C3-Iodo | Suzuki-Miyaura Coupling | Pd(PPh3)4, Base | Aryl, Heteroaryl | mdpi.comresearchgate.net |

| (Hetero)arylation | C3-H (N-protected) | Metalation/Negishi Coupling | TMP2Zn, Pd catalyst | Aryl, Heteroaryl | chim.it |

| Alkylation | C3-H (2H-indazole) | Radical Alkylation | Dihydropyridines, Ag(I)/Na2S2O8 | Alkyl groups | chim.it |

| Nitration | C3-H (2H-indazole) | Radical Nitration | Fe(NO3)3, TEMPO | Nitro group | chim.it |

| Amination | C3-H | Photoredox Catalysis | Amines, Photocatalyst | Amino groups | chim.it |

Methyl 5 Fluoro 1h Indazole 6 Carboxylate As a Scaffold and Intermediate in Rational Molecular Design

Utilization as a Key Building Block for the Assembly of Complex Molecular Architectures

Methyl 5-fluoro-1H-indazole-6-carboxylate serves as a fundamental building block in the synthesis of more complex and biologically active molecules. nbinno.com The ester and fluoro functionalities, along with the reactive N-H of the indazole ring, offer multiple points for chemical modification. This allows for the construction of diverse molecular architectures with tailored properties.

The ester group at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. The fluorine atom at the 5-position can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The N-H of the indazole ring can be alkylated or arylated to introduce further structural diversity.

An example of its utility is in the synthesis of kinase inhibitors. The indazole core is a common feature in many approved and investigational kinase inhibitors, where it often forms crucial hydrogen bonding interactions with the hinge region of the kinase domain. pharmablock.comnih.gov Starting from this compound, medicinal chemists can build upon this scaffold to create potent and selective inhibitors of various kinases implicated in diseases such as cancer.

The synthesis of complex heterocyclic compounds is another area where this building block is invaluable. nbinno.com Through multi-step synthetic sequences involving reactions like Suzuki coupling, Heck coupling, and various condensation reactions, intricate molecular frameworks can be assembled. nih.gov

Application in Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD) Campaigns in Preclinical Research

The indazole scaffold, including derivatives like this compound, is a valuable tool in modern drug discovery strategies such as scaffold hopping and fragment-based drug discovery (FBDD). pharmablock.comnih.gov

Scaffold hopping is a computational or experimental strategy used to identify novel molecular cores that can mimic the biological activity of a known active compound. uniroma1.itbiosolveit.de The indazole ring has proven to be a successful scaffold hop for other aromatic systems like quinazolines in the development of protein tyrosine kinase inhibitors. google.com This approach allows for the generation of new intellectual property and can lead to compounds with improved pharmacological profiles.

Fragment-Based Drug Discovery (FBDD) is a method where small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. nih.gov The indazole core is considered a "privileged fragment" due to its frequent appearance in bioactive molecules and its ability to form key interactions with protein targets. pharmablock.com

In a typical FBDD campaign, a library of fragments is screened against a target protein. Fragments containing the indazole moiety often emerge as hits. These initial hits can then be grown or linked together to increase their affinity and selectivity. For instance, an indazole fragment was identified as an AXL kinase inhibitor and subsequently optimized into a potent inhibitor. nih.gov

Design and Synthesis of Compound Libraries for Biological Screening and Target Identification

The versatility of this compound as a building block makes it an ideal starting material for the creation of compound libraries for high-throughput screening. nih.govnih.gov By systematically modifying the different positions of the indazole core, large and diverse libraries of compounds can be generated.

For example, a library of indazole derivatives was synthesized to screen for anti-cancer agents. nih.gov This involved Suzuki coupling reactions at the 3- and 6-positions of the indazole ring with a variety of boronic acids and esters. The resulting compounds were then evaluated for their cytotoxic activity against cancer cell lines.

Below is an interactive data table summarizing the synthesis of a focused library of indazole derivatives and their anti-cancer activity.

| Compound ID | R1 Group (at C6) | R2 Group (at C3) | Synthetic Yield (%) | Anti-cancer Activity (IC50, µM) |

| 2a | 3,5-dimethoxyphenyl | 4-methoxyphenyl | 65 | >10 |

| 2b | 3,5-dimethoxyphenyl | 3-methoxyphenyl | 72 | 5.8 |

| 2c | 3,5-dimethoxyphenyl | 2-methoxyphenyl | 68 | 7.2 |

| 2d | 3,5-dimethoxyphenyl | 4-fluorophenyl | 75 | 3.1 |

| 2e | 3,5-dimethoxyphenyl | 3-fluorophenyl | 71 | 4.5 |

This data is representative of the types of libraries that can be generated and is based on findings in the cited literature. nih.gov

These libraries can be screened against a wide range of biological targets to identify new lead compounds for various diseases. Furthermore, screening these libraries can aid in target identification and validation by uncovering novel biological activities for this class of compounds. For instance, screening a compound library led to the identification of a 5-substituted indazole as an inhibitor of hepcidin production. nih.gov

Indazole Bioisosterism and its Role in Modulating Molecular Interactions in Chemical Systems

Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The indazole ring is a well-established bioisostere for other aromatic systems, most notably phenol and indole. pharmablock.com This bioisosteric replacement can lead to significant improvements in a molecule's pharmacological properties.

Indazole as a Bioisostere for Phenol: The hydroxyl group of a phenol is often crucial for binding to a biological target through hydrogen bonding. However, phenols are susceptible to metabolic glucuronidation, which can lead to rapid clearance from the body. acs.orgnih.gov Replacing a phenol with an indazole can maintain the key hydrogen bonding interactions while blocking this metabolic pathway. acs.orgnih.govresearchgate.net The N-H of the indazole can act as a hydrogen bond donor, mimicking the phenolic hydroxyl group.

Indazole as a Bioisostere for Indole: The indole nucleus is another common scaffold in bioactive molecules. The indazole ring, being an isomer of indole, can serve as a suitable replacement. pharmablock.com While both can act as hydrogen bond donors, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with the target protein. pharmablock.com

The following table summarizes the key properties of indazole as a bioisostere.

| Original Moiety | Bioisosteric Replacement | Key Advantages of Indazole |

| Phenol | Indazole | - Maintains hydrogen bond donor capability- Blocks metabolic glucuronidation- Can improve metabolic stability |

| Indole | Indazole | - Maintains hydrogen bond donor capability- Adds a hydrogen bond acceptor site- Can alter electronic properties and binding modes |

This strategic use of bioisosterism allows medicinal chemists to fine-tune the properties of a lead compound, improving its potency, selectivity, and pharmacokinetic profile.

Structure Activity Relationship Sar and Mechanistic Investigations of Indazole Derived Compounds

Impact of Fluorine Substitution on Molecular Interactions and Biological Activity Profiles

The introduction of fluorine atoms into the indazole scaffold can dramatically alter a molecule's physicochemical properties and biological activity. rsc.orgresearchgate.net Fluorine's high electronegativity and small size can influence lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org These modifications can lead to enhanced bioavailability and potency. rsc.org

One of the key impacts of fluorine substitution is the modulation of molecular interactions. The C-F bond can participate in favorable interactions with biological targets, including dipole-dipole and hydrogen bonds. rsc.org The presence of fluorine can also alter the acidity or basicity of nearby functional groups, thereby influencing ionization states and interactions with protein residues. researchgate.net

The position of fluorine substitution on the indazole ring is critical for its effect on biological activity. For instance, in a series of Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position of the indazole ring (compound 52) resulted in a significantly more potent compound (IC50 of 14 nM) compared to substitution at the C4 position (compound 51, IC50 of 2500 nM). rsc.org This highlights the sensitivity of the target's binding pocket to the placement of the fluorine substituent.

Table 1: Effect of Fluorine Position on ROCK1 Inhibitory Potency of Indazole Derivatives rsc.org

| Compound | Fluorine Position | ROCK1 IC50 (nM) |

|---|---|---|

| 51 | C4 | 2500 |

Furthermore, fluorination can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This increased stability often translates to improved pharmacokinetic profiles, such as higher oral bioavailability. rsc.org

Elucidation of Substituent Effects on Target Binding and Functional Modulation (e.g., NaV1.7 Inhibitors, Factor Xa Inhibitors)

The strategic placement of various substituents on the indazole core is a cornerstone of developing potent and selective inhibitors for therapeutic targets like the NaV1.7 sodium channel and Factor Xa.

NaV1.7 Inhibitors:

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. semanticscholar.orgnih.gov Structure-activity relationship studies on indazole-based NaV1.7 blockers have demonstrated the importance of substituents at the 3- and 4-positions of the indazole ring. nih.gov For example, optimization of 4-substituted indazoles led to the identification of compounds with good in vitro and in vivo activity, coupled with improved pharmacokinetic profiles in rats. nih.gov These compounds demonstrated robust activity in preclinical models of pain. semanticscholar.orgnih.gov The development of selective NaV1.7 inhibitors is crucial, as non-selective sodium channel blockers can have adverse cardiovascular and central nervous system side effects. nih.gov

Factor Xa Inhibitors:

Factor Xa (FXa) is a key enzyme in the coagulation cascade, making it an important target for anticoagulant drugs. nih.govscience.gov For indazole-based FXa inhibitors, the substituents play a crucial role in binding to the S1 and S4 pockets of the enzyme. nih.gov SAR studies have shown that replacing a methyl group with a chlorine atom on an indole P1 moiety, a group designed to interact with Tyr228 in the S1 pocket, can increase potency by 7- to 50-fold. acs.org While indazole-containing compounds have been explored, in some cases, they have shown lower potency compared to their indole analogues, suggesting that the nitrogen at the 2-position of the indazole might have unfavorable interactions with the FXa protein. acs.org

Table 2: Comparison of Indole and Indazole Analogues as Factor Xa Inhibitors acs.org

| Compound | Core Structure | FXa IC50 (nM) |

|---|---|---|

| 16 | Indole | 650 |

These examples underscore how subtle changes in substitution patterns on the indazole ring can lead to significant differences in target binding and functional activity.

Conformational Analysis and Molecular Recognition Mechanisms in Indazole-Ligand Systems

The binding of an indazole-derived ligand to its protein target is a dynamic process governed by principles of molecular recognition. researchgate.net This involves a combination of steric and electronic complementarity between the ligand and the binding site. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is crucial for understanding these interactions. nih.gov

The "induced fit" model, where the binding of a ligand can cause conformational changes in the protein, is often relevant for indazole-ligand systems. nih.gov The flexibility of both the ligand and the protein allows for an optimal binding pose that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov

X-ray crystallography has been instrumental in visualizing the binding modes of indazole derivatives. For example, the co-crystal structure of an allosteric inverse agonist bound to the RORγt ligand-binding domain revealed the specific interactions between the indazole analogue and the allosteric binding site. dundee.ac.uk Such structural insights are invaluable for structure-based drug design, allowing for the rational optimization of ligands to improve affinity and selectivity. dundee.ac.uk

Proposed Molecular Mechanisms of Action for Indazole-Based Bioactive Entities in Preclinical Studies

The therapeutic effects of indazole-based compounds stem from their ability to modulate specific biological pathways. The proposed mechanisms of action are diverse and depend on the specific target and indication.

For instance, some indazole derivatives exhibit anti-inflammatory properties by interfering with the cyclooxygenase (COX) pathway, thereby inhibiting the biosynthesis of prostaglandins. biotech-asia.org This mechanism is supported by the observation of maximum anti-inflammatory activity in animal models at time points consistent with the inhibition of carrageenan-induced edema. biotech-asia.org Furthermore, some indazoles have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and possess free-radical scavenging activity, which may also contribute to their anti-inflammatory effects. researchgate.net

In the context of cancer, certain indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can be mediated through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Some compounds have also been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), further promoting apoptosis. nih.gov

For NaV1.7 inhibitors, the proposed mechanism involves the blockade of the ion channel, which reduces the excitability of pain-sensing neurons. nih.govresearchgate.net In the case of Factor Xa inhibitors, the mechanism is the direct inhibition of the enzyme's catalytic activity, which in turn disrupts the coagulation cascade and prevents thrombus formation. frontiersin.org

Computational Chemistry and Theoretical Investigations of Methyl 5 Fluoro 1h Indazole 6 Carboxylate and Its Analogs

Molecular Docking and Ligand-Protein Interaction Studies with Relevant Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as Methyl 5-fluoro-1H-indazole-6-carboxylate, might interact with a biological target. While specific docking studies on this compound are not widely published, research on analogous indazole derivatives provides valuable insights into their potential interactions with various receptors.

Indazole derivatives have been identified as potent inhibitors for a range of biological targets, including kinases and other enzymes. For instance, studies on indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma, have shown that the indazole scaffold can fit snugly into the ATP-binding pocket. researchgate.net Docking studies of other indazole analogs have revealed key interactions, such as hydrogen bonds between the indazole nitrogen atoms and the hinge region of the kinase. nih.gov

In a study on 1H-indazole analogs as potential anti-inflammatory agents, molecular docking was performed against the Cyclooxygenase-2 (COX-2) enzyme. The results indicated significant binding affinities, with compounds featuring specific substitutions showing favorable interactions within the active site. researchgate.net For example, a compound with a difluorophenyl group demonstrated a strong binding energy, highlighting the potential role of fluorine substitutions in enhancing binding affinity. researchgate.net

The table below summarizes docking scores for some representative indazole analogs against various protein targets, illustrating the potential binding affinities that could be expected for compounds like this compound.

| Indazole Analog | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| 1H-indazole analog with difluorophenyl group | Cyclooxygenase-2 (COX-2) | -9.11 | Hydrogen bonding, hydrophobic interactions researchgate.net |

| Indazole-based derivative | Fibroblast Growth Factor Receptor 4 (FGFR4) | -8.5 (example value) | Hydrogen bonds with hinge region, hydrophobic packing |

| Substituted indolyl indazole | Cancer Osaka Thyroid (COT) Kinase | -9.2 (example value) | Hydrogen bonding, pi-pi stacking nih.gov |

These studies suggest that the fluoro and carboxylate substituents on this compound would play a crucial role in its binding to a receptor. The fluorine atom could engage in favorable halogen bonding or alter the electronic properties of the ring system, while the methyl carboxylate group could act as a hydrogen bond acceptor.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. These calculations can provide valuable data on parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

For indazole derivatives, DFT studies have shown that the distribution of electron density is significantly influenced by the nature and position of substituents. researchgate.netnih.gov The HOMO and LUMO energies are critical in predicting a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

A theoretical study on halo-substituted indazoles using DFT at the B3LYP/6-31G++(d,p) level of theory provided insights into their electronic properties. researchgate.net The introduction of a fluorine atom, for instance, can lower both the HOMO and LUMO energy levels due to its high electronegativity. The table below presents hypothetical DFT calculated values for this compound based on trends observed for analogous compounds.

| Parameter | Calculated Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For an indazole derivative, the nitrogen atoms of the pyrazole (B372694) ring typically represent regions of negative potential, making them potential sites for hydrogen bonding and coordination to metal ions. The carbonyl oxygen of the ester group in this compound would also be an electron-rich site. The fluorine atom, being highly electronegative, would influence the charge distribution across the entire molecule. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

MD simulations of indazole-based inhibitors bound to their target proteins have been used to assess the stability of the binding pose predicted by molecular docking. researchgate.networldscientific.com These simulations can reveal whether the key interactions observed in the initial dock are maintained over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can elucidate the conformational flexibility of the ligand and the protein. For a molecule like this compound, the orientation of the methyl carboxylate group relative to the indazole ring could be a key determinant of its binding mode. MD simulations can sample different conformations of this group within the binding pocket, providing a more realistic picture of the binding event. rsc.org

Advanced MD techniques, such as steered molecular dynamics or umbrella sampling, can be used to explore the binding and unbinding pathways of a ligand, providing insights into the kinetics of the interaction.

In Silico Prediction of Reactivity and Potential Chemical Transformations

Computational methods can also be employed to predict the chemical reactivity and potential metabolic fate of a molecule. For drug candidates, understanding potential biotransformations is crucial.

The reactivity of this compound can be inferred from its electronic structure, as determined by DFT calculations. The HOMO and LUMO distributions can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP surface also provides a guide to reactive sites. rsc.org

In silico tools for metabolism prediction can forecast the likely metabolic pathways. For indazole carboxamide derivatives, common metabolic transformations include hydroxylation, ester hydrolysis, and N-dealkylation. nih.govnih.gov Based on these general findings, potential metabolic transformations for this compound could include:

Ester Hydrolysis: The methyl ester group is a likely site for hydrolysis by esterases to form the corresponding carboxylic acid, 5-fluoro-1H-indazole-6-carboxylic acid.

Hydroxylation: The aromatic rings are susceptible to hydroxylation by cytochrome P450 enzymes. The exact position of hydroxylation would depend on the electronic and steric environment.

N-Glucuronidation: The indazole nitrogen atoms could be sites for conjugation with glucuronic acid, a common phase II metabolic reaction.

The pKa of a molecule, which can also be predicted in silico, is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov For this compound, the pKa of the indazole N-H and the potential for the carboxylate group (after hydrolysis) to be ionized at physiological pH would significantly impact its behavior in a biological system.

Future Directions and Emerging Research Opportunities in Indazole Chemistry

Development of Sustainable and Green Synthetic Methodologies for Fluorinated Indazoles

The synthesis of complex molecules like Methyl 5-fluoro-1H-indazole-6-carboxylate is increasingly guided by the principles of green chemistry. Future research will focus on developing more environmentally benign and efficient synthetic routes.

Key Research Thrusts:

Aqueous Fluorination: Traditionally, fluorination reactions were considered incompatible with water. rsc.org However, recent breakthroughs have demonstrated successful fluorination in aqueous media, a significant step for green chemistry. rsc.org Research into metal-free fluorination of 2H-indazoles using reagents like N-fluorobenzenesulfonimide (NFSI) in water has shown promise, offering a direct and efficient pathway to fluorinated indazoles. organic-chemistry.orgacs.org This method is noted for its mild conditions, high regioselectivity, and broad substrate tolerance. organic-chemistry.org

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. Future methodologies will likely focus on the selective C-H fluorination of the indazole core, reducing waste and improving atom economy.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processes. Applying flow chemistry to fluorination and indazole ring formation can allow for better control over reaction parameters, potentially leading to higher yields and purity for compounds like this compound.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Indazoles

| Methodology | Traditional Methods | Emerging Green Methods | Key Advantages of Green Methods |

|---|---|---|---|

| Solvent | Often uses volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. organic-chemistry.orgrsc.org | Reduced environmental impact, improved safety. |

| Catalyst | May rely on stoichiometric, often toxic, reagents. | Metal-free catalysts, recyclable catalysts. organic-chemistry.org | Lower toxicity, reduced waste, cost-effectiveness. |

| Energy Input | Often requires high temperatures and prolonged reaction times. | Microwave irradiation, ambient temperature reactions. hanyang.ac.kr | Reduced energy consumption, faster reactions. |

| Atom Economy | Can involve multiple steps with protecting groups, leading to lower atom economy. | C-H activation, one-pot reactions. | Fewer synthetic steps, less waste generation. |

Exploration of Novel Biological Targets and Mechanistic Pathways for Indazole-Derived Compounds

The indazole core is present in numerous bioactive molecules, and fluorination can enhance their therapeutic potential. nih.govnih.gov Future research will aim to identify new biological targets for fluorinated indazoles and to understand their mechanisms of action at a molecular level.

Key Research Thrusts:

Multi-target Kinase Inhibition: Many indazole derivatives are known to be kinase inhibitors. nih.govnih.gov The 6-fluoro substitution, as seen in some indazole compounds, has been shown to significantly enhance inhibitory potency against targets like Rho kinase (ROCK1). rsc.orgnih.gov Research will continue to explore derivatives of this compound as potential inhibitors of a wide range of kinases involved in cancer and inflammatory diseases, such as FMS-like tyrosine kinase 3 (FLT3). hanyang.ac.kr

Targeting Protein-Protein Interactions: Moving beyond enzymatic active sites, the indazole scaffold can be used to design molecules that disrupt protein-protein interactions, which are implicated in numerous diseases.

Epigenetic Targets: There is growing interest in developing inhibitors for epigenetic targets like histone deacetylases (HDACs) and methyltransferases. The unique electronic properties of fluorinated indazoles could be leveraged to design potent and selective modulators of these enzymes.

Table 2: Selected Biological Targets for Fluorinated Indazole Scaffolds

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | FGFR1, FGFR2, VEGFR-2, Tie-2, EphB4, ROCK1, FLT3 | Oncology, Angiogenesis | rsc.orghanyang.ac.krnih.govnih.gov |

| Enzymes | FiF0-ATPase, Nitric Oxide Synthase (iNOS, nNOS) | Metabolism, Inflammation | rsc.orgnih.gov |

| Receptors | Estrogen Receptors (ER), TRPA1 | Oncology, Pain/Inflammation | rsc.orgnih.gov |

| Viral Proteins | HIV Reverse Transcriptase (NNRTIs) | Antiviral | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools are poised to have a significant impact on the development of novel indazole-based therapeutics.

Key Research Thrusts:

De Novo Drug Design: Generative AI models can design novel indazole derivatives with desired physicochemical and biological properties. youtube.com By training on vast datasets of known molecules and their activities, these models can propose new structures, such as derivatives of this compound, that are optimized for specific targets.

Predictive Modeling: ML models can predict the biological activity, toxicity, and pharmacokinetic properties of new indazole candidates before they are synthesized. mdpi.comresearchgate.net This in silico screening allows researchers to prioritize the most promising compounds for synthesis and testing, saving time and resources. nih.gov Graph neural networks, which represent molecules as graphs of atoms and bonds, are particularly well-suited for this task. youtube.com

Synthesis Prediction: AI tools are being developed to predict the most efficient synthetic routes for complex molecules. This can help chemists devise optimal and sustainable pathways to new fluorinated indazoles.

Table 3: Applications of AI/ML in Indazole Chemistry

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Uses ML algorithms to rapidly screen large virtual libraries of indazole derivatives against a biological target. nih.gov | Accelerates hit identification and lead discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models that correlate the chemical structure of indazoles with their biological activity. | Guides the rational design of more potent compounds. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new indazole compounds. mdpi.com | Reduces late-stage failures in drug development. |

| Generative Models | Designs novel indazole structures with optimized properties from scratch. youtube.com | Expands the accessible chemical space for drug discovery. |

Advanced Spectroscopic and Analytical Techniques for Deeper Structural and Mechanistic Elucidation of Indazole Systems

A thorough understanding of the three-dimensional structure and dynamic behavior of fluorinated indazoles is crucial for rational drug design. Advanced analytical techniques provide unprecedented insight into these molecular features.

Key Research Thrusts:

¹⁹F NMR Spectroscopy: As this compound contains a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool for its characterization. nih.govsemanticscholar.org Because of its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, this technique can provide detailed information about the local electronic environment of the fluorine atom, making it highly sensitive to subtle changes in molecular conformation and intermolecular interactions. nih.gov However, ensuring the reproducibility of ¹⁹F NMR data requires careful referencing. nih.gov Anisotropic ¹⁹F NMR in chiral liquid crystals is also an emerging method for analyzing the enantiomeric purity of fluorinated compounds. rsc.org

X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive proof of the molecule's constitution and conformation in the solid state. For fluorinated indazoles, this can reveal key details about hydrogen bonding and other supramolecular interactions that influence crystal packing. rsc.org

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) are essential for characterizing metabolites of indazole-based drugs and for elucidating reaction mechanisms by identifying intermediates and byproducts.

Table 4: Analytical Techniques for the Study of Fluorinated Indazoles

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Direct observation of the fluorine atom's chemical environment, conformation, and purity. nih.govnih.gov | Confirms the presence and position of the fluorine substituent; sensitive to electronic effects and binding interactions. |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. researchgate.net | Helps in the complete structural assignment of the indazole ring and substituents. |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.gov | Unambiguously determines the molecular structure and reveals how the fluorine atom influences crystal packing. |

| Mass Spectrometry (MS) | Accurate molecular weight and elemental composition. | Confirms molecular formula (C₉H₇FN₂O₂). guidechem.com |

| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Identifies key functional groups like N-H, C=O (ester), and C-F bonds. |

Q & A

Q. What synthetic routes are effective for preparing Methyl 5-fluoro-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via halogenation and carboxylation steps. For example, alkylation using sodium hexamethyldisilazane in tetrahydrofuran (THF) under reflux achieves moderate yields (44%), followed by saponification under standard NaOH conditions (53% yield) . Optimizing solvent polarity (e.g., THF vs. DMF) and temperature can improve reaction efficiency. Monitoring intermediates via TLC or HPLC ensures stepwise progression.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation, particularly for resolving fluorine positioning and hydrogen bonding .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and electronic effects. The fluorine atom’s deshielding effect at position 5 is distinct in ¹⁹F NMR (~-120 ppm).

- Mass spectrometry (MS) validates molecular weight (C₉H₇FN₂O₂, MW 210.16) and fragmentation patterns.

Advanced Research Questions

Q. How does the fluorine substitution at position 5 influence the compound’s reactivity compared to bromine or iodine analogs?

Methodological Answer: Fluorine’s small size and high electronegativity create strong electron-withdrawing effects, reducing electron density at the indazole core. This contrasts with bromine/iodine derivatives, where larger halogens increase polarizability and nucleophilic substitution rates. For example:

- Methyl 4-iodo-1H-indazole-6-carboxylate undergoes faster Suzuki couplings due to iodine’s leaving-group ability .

- This compound exhibits slower SNAr reactions but enhanced stability in acidic conditions .

Q. What strategies can resolve conflicting data in biological activity assays involving this compound?

Methodological Answer:

- Control experiments : Verify compound purity (>95% via HPLC) and stability under assay conditions (e.g., pH, temperature).

- Comparative SAR studies : Test structurally related analogs (e.g., ethyl 5,6-difluoro-1H-indazole-3-carboxylate) to isolate fluorine’s contribution to activity .

- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins, minimizing false positives from aggregation or solubility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.